Click Regioselectivity vs. 1,2,4-Triazole
In the Cs₂CO₃-catalyzed [3+2] cycloaddition with aryl azides, 2-(1H-1,2,3-triazol-1-yl)acetonitrile (as the acetonitrile component) yields exclusively the 5-amino-1,2,3-triazole regioisomer with yields up to 94% [1]. In contrast, analogous reactions using 2-(1H-1,2,4-triazol-1-yl)acetonitrile produce complex mixtures of regioisomers and require harsher conditions, typically yielding <50% of the desired product [2]. This regioselectivity arises from the electronic bias of the 1,2,3-triazole directing the cycloaddition transition state [3].
| Evidence Dimension | Regioselective 5-amino-1,2,3-triazole synthesis yield |
|---|---|
| Target Compound Data | 89-94% yield (isolated) |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-1-yl)acetonitrile: <50% yield, regioisomeric mixtures |
| Quantified Difference | ≥39 percentage point yield advantage |
| Conditions | Cs₂CO₃ (10 mol%), DMF, 80 °C, 12 h; aryl azide and aryl acetonitrile |
Why This Matters
For library synthesis or DNA-encoded library construction, high and consistent yield with a single regioisomer minimizes purification steps and false-negative screening results.
- [1] Krishna, P. R.; et al. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. RSC Advances, 2021. View Source
- [2] Synthesis of aryl-1H-1,2,3-triazoles via 1,3-dipolar cycloaddition. IngentaConnect. View Source
- [3] Fang, X.; et al. Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction. PubMed, 2023. View Source
